
H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 is a synthetic peptide with a sequence of amino acids. It is known for its potential applications in various fields, including medicinal chemistry and biological research. This peptide is particularly interesting due to its structural complexity and the presence of both natural and unnatural amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.
Major Products
Disulfide Bonds: Formation of disulfide bonds between cysteine residues.
Modified Peptides: Peptides with substituted amino acids, altering their biological activity or stability.
Scientific Research Applications
H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2: has several applications in scientific research:
Medicinal Chemistry: It is used in the development of peptide-based drugs targeting specific receptors or enzymes.
Biological Research: The peptide serves as a tool for studying protein-protein interactions, receptor binding, and signal transduction pathways.
Industrial Applications: It can be used in the production of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor or activator of certain receptors, influencing cellular responses.
Comparison with Similar Compounds
H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2: can be compared with other similar peptides, such as:
D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Ornithine-Threonine-Penicillamine-Threonine-NH2: This peptide is a selective antagonist of mu-opioid receptors.
H-Tyrosine-Cysteine-Phenylalanine-Alanine-Tryptophan-Lysine-Threonine-Phenylalanine-Cysteine-OH: A somatostatin receptor subtype sst4 agonist.
The uniqueness of H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 lies in its specific sequence and the presence of both natural and unnatural amino acids, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C50H66N10O10S2 |
|---|---|
Molecular Weight |
1031.3 g/mol |
IUPAC Name |
(4S,7R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H66N10O10S2/c1-28(2)43-50(70)59-42(49(69)57-40(25-61)29(3)62)27-72-71-26-41(58-44(64)35(52)21-30-11-5-4-6-12-30)48(68)55-38(22-31-16-18-33(63)19-17-31)46(66)56-39(23-32-24-53-36-14-8-7-13-34(32)36)47(67)54-37(45(65)60-43)15-9-10-20-51/h4-8,11-14,16-19,24-25,28-29,35,37-43,53,62-63H,9-10,15,20-23,26-27,51-52H2,1-3H3,(H,54,67)(H,55,68)(H,56,66)(H,57,69)(H,58,64)(H,59,70)(H,60,65)/t29-,35+,37+,38+,39-,40-,41+,42-,43-/m1/s1 |
InChI Key |
KBXJEGQBFLLJFL-ILNSAXFWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C=O)NC(=O)[C@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


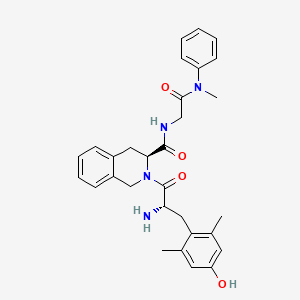
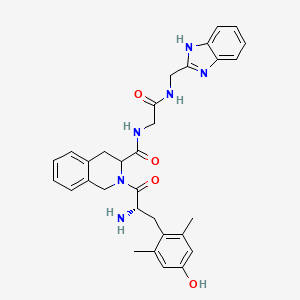

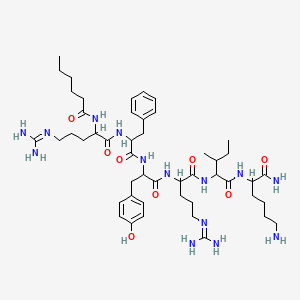
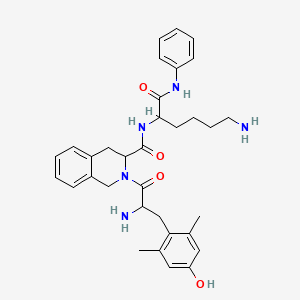
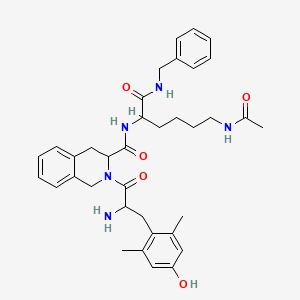

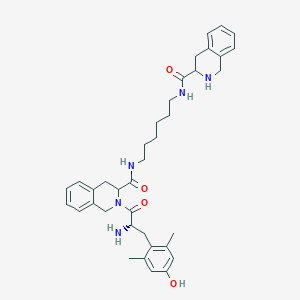


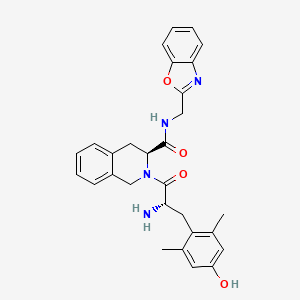
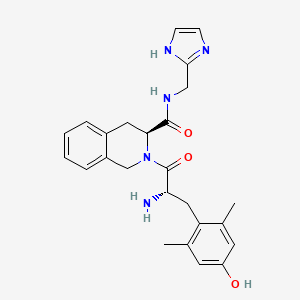
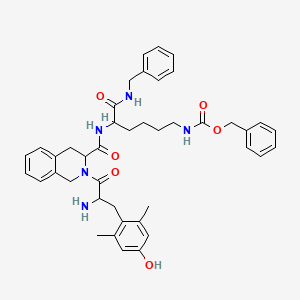
![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)
